Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220030-11-4
VCID: VC3065566
InChI: InChI=1S/C21H25NO3.ClH/c23-21(25-16-17-6-2-1-3-7-17)18-9-11-20(12-10-18)24-15-13-19-8-4-5-14-22-19;/h1-3,6-7,9-12,19,22H,4-5,8,13-16H2;1H
SMILES: C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Molecular Formula: C21H26ClNO3
Molecular Weight: 375.9 g/mol

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

CAS No.: 1220030-11-4

Cat. No.: VC3065566

Molecular Formula: C21H26ClNO3

Molecular Weight: 375.9 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride - 1220030-11-4

Specification

CAS No. 1220030-11-4
Molecular Formula C21H26ClNO3
Molecular Weight 375.9 g/mol
IUPAC Name benzyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Standard InChI InChI=1S/C21H25NO3.ClH/c23-21(25-16-17-6-2-1-3-7-17)18-9-11-20(12-10-18)24-15-13-19-8-4-5-14-22-19;/h1-3,6-7,9-12,19,22H,4-5,8,13-16H2;1H
Standard InChI Key RRGHSGZNROPTGK-UHFFFAOYSA-N
SMILES C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Canonical SMILES C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl

Introduction

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound primarily used in research and chemical studies. It is characterized by its molecular structure, which integrates a benzyl ester, a piperidine ring, and an ethoxy linkage. This compound is known for its potential applications in medicinal chemistry and pharmaceutical research.

Synthesis

The synthesis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves:

  • Starting Materials:

    • A benzoic acid derivative with an ethoxy functional group.

    • Piperidine as the nitrogen-containing heterocyclic component.

    • Benzyl chloride for esterification.

  • Reaction Steps:

    • Esterification of the benzoic acid derivative with benzyl chloride.

    • Alkylation of the ethoxy group with piperidine.

    • Conversion to the hydrochloride salt by treatment with hydrochloric acid.

These steps are conducted under controlled conditions to ensure high yield and purity.

Applications

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is primarily used in:

  • Medicinal Chemistry:

    • As a precursor or intermediate in the synthesis of bioactive molecules.

    • Potential applications in drug discovery targeting central nervous system receptors due to the piperidine moiety.

  • Pharmaceutical Research:

    • Investigated for its pharmacological properties, including receptor binding and modulation.

    • May exhibit activity in models of pain or neurological disorders.

  • Chemical Studies:

    • Used as a reagent or building block in organic synthesis.

Safety and Handling

This compound is classified as an irritant and should be handled with caution:

  • Hazards: Can cause irritation to skin, eyes, and respiratory tract.

  • Storage Conditions: Store in a cool, dry place away from moisture and incompatible substances.

  • Personal Protective Equipment (PPE): Gloves, safety goggles, and lab coats are recommended during handling.

Comparative Data

To better understand this compound's significance, here is a comparison with structurally related compounds:

Compound NameMolecular Weight (g/mol)Applications
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride313.82Acetylcholinesterase inhibitor research .
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate HCl313.82Bioactive molecule synthesis .

These compounds share similar piperidine-based frameworks but differ in their ester groups, influencing their chemical reactivity and biological activity.

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